molecular formula C9H14O5 B14664376 4-Acetylheptanedioic acid CAS No. 45122-57-4

4-Acetylheptanedioic acid

Cat. No.: B14664376
CAS No.: 45122-57-4
M. Wt: 202.20 g/mol
InChI Key: XUKBQSQFZWTVOV-UHFFFAOYSA-N
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Description

4-Acetylheptanedioic acid is an organic compound with the molecular formula C12H18O7 It is a derivative of heptanedioic acid, featuring an acetyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Acetylheptanedioic acid can be synthesized through several methods. One common approach involves the oxidation of a precursor compound, such as a substituted alkylbenzene, using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions . Another method includes the hydrolysis of nitriles, where the nitrile group is converted to a carboxylic acid group through heating with aqueous acid or base .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale oxidation reactions using continuous flow reactors to ensure efficient and consistent product yield. The use of catalysts and optimized reaction conditions can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Acetylheptanedioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to produce more complex carboxylic acids.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol group.

    Substitution: The acetyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed:

    Oxidation: Formation of higher carboxylic acids.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted heptanedioic acids.

Scientific Research Applications

4-Acetylheptanedioic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in metabolic pathways and as a precursor for biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-acetylheptanedioic acid involves its interaction with specific molecular targets and pathways. The acetyl group can participate in nucleophilic addition reactions, while the carboxylic acid groups can form hydrogen bonds and ionic interactions with biological molecules. These interactions can influence various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Uniqueness: 4-Acetylheptanedioic acid is unique due to its specific functional groups, which confer distinct reactivity and potential applications. The presence of both acetyl and carboxylic acid groups allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

45122-57-4

Molecular Formula

C9H14O5

Molecular Weight

202.20 g/mol

IUPAC Name

4-acetylheptanedioic acid

InChI

InChI=1S/C9H14O5/c1-6(10)7(2-4-8(11)12)3-5-9(13)14/h7H,2-5H2,1H3,(H,11,12)(H,13,14)

InChI Key

XUKBQSQFZWTVOV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(CCC(=O)O)CCC(=O)O

Origin of Product

United States

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